AGI-5198

Übersicht

Beschreibung

AGI-5198 ist ein hochpotenter und selektiver Inhibitor des mutierten Isocitratdehydrogenase-1-Enzyms (IDH1). Diese Verbindung zielt spezifisch auf die R132H- und R132C-Mutationen in IDH1 ab, die häufig in verschiedenen Krebsarten vorkommen, darunter Gliome und akute myeloische Leukämie. Die Hemmung dieser Mutationen durch this compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, was es zu einem potenziellen therapeutischen Mittel für die Krebsbehandlung macht .

2. Herstellungsmethoden

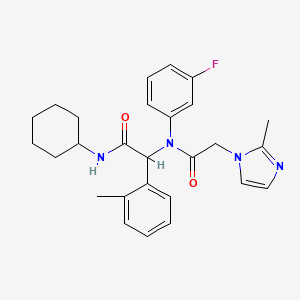

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung beinhaltet. Die Synthese beginnt mit der Herstellung von N-Cyclohexyl-2-(3-Fluor-N-[2-(2-Methylimidazol-1-yl)acetyl]anilino)-2-(2-Methylphenyl)acetamid. Dieses Zwischenprodukt wird dann verschiedenen Reaktionsbedingungen unterzogen, darunter Amidbindungsbildung und Cyclisierung, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschte Verbindung zu isolieren. Der Produktionsprozess ist skalierbar, was eine großtechnische Herstellung von this compound für klinische und Forschungszwecke ermöglicht .

Wissenschaftliche Forschungsanwendungen

AGI-5198 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Werkzeugverbindung, um die biochemischen Pfade zu untersuchen, an denen mutierte IDH1-Enzyme beteiligt sind.

Biologie: Eingesetzt in Zell- und Molekularbiologiestudien, um die Auswirkungen der IDH1-Hemmung auf den Zellstoffwechsel und die Differenzierung zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebserkrankungen mit IDH1-Mutationen, wie Gliomen und akuter myeloischer Leukämie, untersucht.

Industrie: Verwendet bei der Entwicklung von Diagnostika und Screening-Plattformen zum Nachweis von IDH1-Mutationen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des mutierten IDH1-Enzyms, wobei es speziell die R132H- und R132C-Mutationen ins Visier nimmt. Diese Hemmung verhindert die Umwandlung von Alpha-Ketoglutarat zu D-2-Hydroxyglutarat, einem Metaboliten, der das Tumorwachstum und das Überleben fördert. Durch die Senkung der D-2-Hydroxyglutarat-Spiegel induziert this compound die Differenzierung und Apoptose von Krebszellen, wodurch das Tumorwachstum gehemmt wird .

Ähnliche Verbindungen:

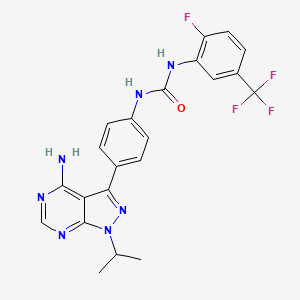

AGI-6780: Ein weiterer selektiver Inhibitor von mutiertem IDH1, jedoch mit unterschiedlicher Spezifität und Potenz.

GSK864: Ein potenter Inhibitor von mutiertem IDH1 mit einer anderen chemischen Struktur.

IDH-C35: Eine Verbindung, die this compound ähnelt, aber in ihrer chemischen Zusammensetzung Variationen aufweist

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die R132H- und R132C-Mutationen in IDH1. Diese Spezifität ermöglicht eine gezielte Hemmung von mutiertem IDH1, ohne das Wildtyp-Enzym zu beeinflussen, wodurch potenzielle Nebenwirkungen reduziert und die therapeutische Wirksamkeit erhöht werden .

Wirkmechanismus

AGI-5198, also known as N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide or IDH-C35, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme .

Target of Action

The primary target of this compound is the R132H and R132C mutants of IDH1 . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma .

Mode of Action

This compound selectively inhibits the R132H and R132C mutants of IDH1 . These mutations increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . By inhibiting these mutants, this compound reduces the production of 2-HG .

Biochemical Pathways

The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation , altering gene expression, and impairing cell differentiation . The IDH family, including IDH1, plays an important role in the tricarboxylic acid cycle, a series of enzymatic reactions that help organisms oxidize sugar or other substances to obtain energy .

Result of Action

This compound has been found to delay growth, promote differentiation in cells, and decrease tumor volume in IDH1-mutant mice xenografts . It also induces the expression of genes and cellular markers associated with glioma differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: AGI-5198 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide. This intermediate is then subjected to various reaction conditions, including amide bond formation and cyclization, to yield the final product .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound. The production process is designed to be scalable, allowing for the large-scale manufacture of this compound for clinical and research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AGI-5198 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: this compound kann reduziert werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Unter geeigneten Bedingungen können verschiedene Nucleophile und Elektrophile verwendet werden, um Substitutionsreaktionen zu erreichen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während durch Reduktion reduzierte Formen von this compound entstehen können .

Vergleich Mit ähnlichen Verbindungen

AGI-6780: Another selective inhibitor of mutant IDH1, but with different specificity and potency.

GSK864: A potent inhibitor of mutant IDH1 with a different chemical structure.

IDH-C35: A compound similar to AGI-5198, but with variations in its chemical composition

Uniqueness: this compound is unique due to its high selectivity and potency for the R132H and R132C mutations in IDH1. This specificity allows for targeted inhibition of mutant IDH1 without affecting the wild-type enzyme, reducing potential side effects and increasing therapeutic efficacy .

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGWXSATBUBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718166 | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355326-35-0 | |

| Record name | AGI 5198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1355326-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)